STAT6-IN-2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

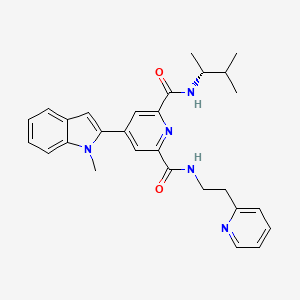

C28H31N5O2 |

|---|---|

分子量 |

469.6 g/mol |

IUPAC名 |

6-N-[(2R)-3-methylbutan-2-yl]-4-(1-methylindol-2-yl)-2-N-(2-pyridin-2-ylethyl)pyridine-2,6-dicarboxamide |

InChI |

InChI=1S/C28H31N5O2/c1-18(2)19(3)31-28(35)24-16-21(26-17-20-9-5-6-11-25(20)33(26)4)15-23(32-24)27(34)30-14-12-22-10-7-8-13-29-22/h5-11,13,15-19H,12,14H2,1-4H3,(H,30,34)(H,31,35)/t19-/m1/s1 |

InChIキー |

NQCIABFWMPKOJV-LJQANCHMSA-N |

異性体SMILES |

C[C@H](C(C)C)NC(=O)C1=CC(=CC(=N1)C(=O)NCCC2=CC=CC=N2)C3=CC4=CC=CC=C4N3C |

正規SMILES |

CC(C)C(C)NC(=O)C1=CC(=CC(=N1)C(=O)NCCC2=CC=CC=N2)C3=CC4=CC=CC=C4N3C |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of STAT6-IN-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the cellular signaling pathways initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2] As a key mediator of T helper type 2 (Th2) immune responses, the STAT6 pathway is integral to the pathophysiology of various allergic and inflammatory conditions, including asthma, atopic dermatitis, and certain types of cancer.[1][3] Dysregulation of STAT6 signaling leads to the overexpression of genes involved in inflammation, cell proliferation, and survival.[1][4] Consequently, STAT6 has emerged as a compelling therapeutic target for the development of novel anti-inflammatory and anti-cancer agents. STAT6-IN-2 is a small molecule inhibitor designed to specifically interfere with this signaling cascade. This document provides a detailed overview of the mechanism of action of this compound, supported by experimental data and protocols.

The Canonical STAT6 Signaling Pathway

The activation of STAT6 is a well-defined process initiated by cytokine binding to cell surface receptors.[1][4]

-

Cytokine Binding and Receptor Activation: The pathway is triggered when IL-4 or IL-13 binds to its respective receptor complex on the cell surface.[1][5] This binding event brings the associated Janus kinases (JAKs), such as JAK1 and JAK3, into close proximity, leading to their autophosphorylation and activation.[5][6]

-

STAT6 Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor.[5][6] These phosphorylated tyrosines serve as docking sites for the SH2 (Src Homology 2) domain of latent, cytosolic STAT6 monomers.[4][6][7] Upon recruitment to the receptor complex, STAT6 itself is phosphorylated by the JAKs at a conserved tyrosine residue (Y641).[4][8]

-

Dimerization and Nuclear Translocation: Tyrosine phosphorylation induces a conformational change in STAT6, promoting the formation of stable homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[4][5][7]

-

DNA Binding and Gene Transcription: These activated STAT6 dimers translocate from the cytoplasm to the nucleus.[1][4] In the nucleus, they bind to specific DNA sequences known as Gamma-activated sites (GAS) in the promoter regions of target genes, thereby initiating the transcription of genes responsible for Th2 cell differentiation, IgE production, and inflammatory responses.[5][9]

This compound: Core Mechanism of Action

This compound (also known as Compound R-84) is a small molecule inhibitor that directly targets the STAT6 signaling cascade.[10] Its primary mechanism of action is the inhibition of STAT6 tyrosine phosphorylation .[8][10]

By preventing the phosphorylation of the critical Y641 residue on the STAT6 monomer, this compound effectively halts the signaling cascade at an early and crucial stage.[8][10] The lack of phosphorylation prevents the subsequent essential steps:

-

Inhibition of Dimerization: Unphosphorylated STAT6 monomers are unable to form homodimers.[1]

-

Blockade of Nuclear Translocation: Without dimerization, STAT6 cannot translocate to the nucleus to act as a transcription factor.[1]

This blockade ultimately leads to the suppression of target gene expression, thereby inhibiting downstream cellular responses such as the secretion of pro-inflammatory chemokines like eotaxin-3.[2][10] Research indicates that the inhibitory effect is not due to interference with the interaction between the STAT6 SH2 domain and the phosphorylated IL-4 receptor, suggesting a more direct action on the phosphorylation event itself.[8]

Quantitative Data and Experimental Evidence

The inhibitory effects of this compound have been quantified in various cell-based assays. The data consistently demonstrates its ability to block STAT6 phosphorylation and downstream functional outcomes.

| Assay Type | Cell Line | Inducer | Inhibitor Conc. | Endpoint Measured | Result | IC₅₀ | Reference |

| STAT6 Phosphorylation | 293-EBNA | IL-4 | 10 µM | Phospho-STAT6 (Y641) | Inhibition of phosphorylation | - | [8][10] |

| Eotaxin-3 Secretion | BEAS-2B | IL-4 | 10 µM | Eotaxin-3 levels | Inhibition of secretion | 2.74 µM | [10][11] |

| STAT6 Reporter Assay | 293-EBNA | IL-4 (10 ng/ml) | 10 µM | Luciferase Activity | Inhibition of activity | ~2.5 µM | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of this compound.

Western Blot for STAT6 Tyrosine Phosphorylation

This protocol is designed to assess the direct inhibitory effect of this compound on the IL-4-induced phosphorylation of STAT6.

-

Cell Culture: Human 293-EBNA cells are transfected with a plasmid encoding human STAT6 to ensure sufficient protein levels for detection. Cells are cultured in appropriate media until they reach 80-90% confluency.

-

Compound Treatment: Cells are pre-incubated with this compound (10 µM) or a vehicle control (e.g., DMSO) for 1 to 7 hours prior to stimulation.[8][10]

-

Cytokine Stimulation: Cells are stimulated with recombinant human IL-4 for a short period (e.g., 15-30 minutes) to induce maximal STAT6 phosphorylation.

-

Cell Lysis: Following stimulation, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT6 (p-STAT6 Y641). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) detection system. A separate blot or re-probing of the same membrane for total STAT6 and a loading control (e.g., β-actin) is performed to confirm equal protein loading and to assess the specificity of the inhibition.[8]

Eotaxin-3 Secretion ELISA

This assay measures the functional downstream consequence of STAT6 inhibition.

-

Cell Culture: The human bronchial epithelial cell line BEAS-2B is cultured in 24-well plates until confluent.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control.

-

Induction: Immediately after inhibitor treatment, cells are stimulated with IL-4 (or a combination of IL-4 and TNF-α) for 24 to 48 hours to induce the expression and secretion of eotaxin-3.[12]

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

ELISA: The concentration of eotaxin-3 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The results are used to determine the dose-dependent inhibitory effect of this compound and to calculate its IC₅₀ value.[10][12]

Conclusion

This compound is a targeted inhibitor of the STAT6 signaling pathway. Its mechanism of action is centered on the direct inhibition of IL-4-induced tyrosine phosphorylation of the STAT6 protein.[8][10] This action effectively prevents the subsequent dimerization, nuclear translocation, and transcriptional activity of STAT6, leading to the suppression of downstream inflammatory responses. The experimental evidence robustly supports this mechanism, highlighting the potential of this compound as a valuable research tool and a promising therapeutic candidate for the treatment of allergic and inflammatory diseases driven by the IL-4/IL-13/STAT6 axis.[10]

References

- 1. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]

- 2. glpbio.com [glpbio.com]

- 3. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. STAT6 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. STAT6 and lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

STAT6-IN-2: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of STAT6-IN-2, a potent inhibitor of STAT6 signaling. The information is curated for researchers and professionals involved in drug discovery and development, with a focus on inflammatory and allergic diseases.

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a key intracellular signaling protein that plays a critical role in the T-helper cell 2 (Th2)-mediated immune responses.[1] These responses are central to the pathophysiology of atopic diseases such as asthma and allergic rhinitis. The activation of STAT6 is primarily initiated by the cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13). Upon cytokine binding to their receptors, STAT6 is recruited and subsequently phosphorylated on a specific tyrosine residue. This phosphorylation event leads to the dimerization of STAT6, its translocation to the nucleus, and the subsequent activation of target gene transcription, including that of eotaxin-3, a potent eosinophil chemoattractant.[1]

This compound, also identified as compound (R)-84, was discovered as a small molecule inhibitor that directly targets STAT6 and disrupts its signaling cascade.[1] This guide details the discovery, synthesis, and characterization of this important research compound.

Discovery and Mechanism of Action

This compound was identified through a screening effort to find compounds that could inhibit STAT6-dependent signaling pathways.[1] The primary mechanism of action of this compound is the inhibition of IL-4-induced tyrosine phosphorylation of STAT6.[1][2] By preventing this critical activation step, this compound effectively blocks the downstream signaling events, including the secretion of pro-inflammatory chemokines like eotaxin-3.[1][2] Surface Plasmon Resonance (SPR) studies have shown that this compound directly binds to the STAT6 protein.[1]

Quantitative Data

The biological activity of this compound and related compounds from the discovery study are summarized in the tables below.

| Compound | IC50 (µM) for IL-4-induced Eotaxin-3 Secretion in BEAS-2B cells |

| This compound ((R)-84) | 2.74 [2] |

| (R)-76 | >10 |

| 7Z | >10 |

Table 1: Inhibition of IL-4-induced Eotaxin-3 Secretion.[1]

| Compound | Binding to STAT6 (SPR) |

| This compound ((R)-84) | Direct Binding [1] |

| (R)-76 | Direct Binding |

| 7Z | Direct Binding |

Table 2: STAT6 Binding Activity Determined by Surface Plasmon Resonance.[1]

Synthesis of this compound ((R)-84)

The chemical synthesis of this compound ((R)-84) is a multi-step process. The following is a general outline based on standard organic chemistry principles, as the specific details from the primary literature were not fully available in the initial search. A more detailed, step-by-step protocol would require access to the full text of the cited research paper.

(Note: The following is a generalized synthetic scheme and requires further details from the primary publication for exact reagents, conditions, and yields.)

A plausible synthetic route would likely involve the following key steps:

-

Synthesis of the piperidine core: This would likely start from a commercially available substituted piperidone, followed by reductive amination to introduce the indolyl group.

-

Acylation of the piperidine nitrogen: The secondary amine of the piperidine would then be acylated with a suitable reagent to introduce the pyridinyl-piperazinyl acetyl moiety.

-

Amide bond formation: The final step would involve the coupling of the amino group on the piperidine ring with 2-methylbenzoic acid to form the final amide product. Chiral separation would be necessary to isolate the (R)-enantiomer.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Culture

-

BEAS-2B Cells: The human bronchial epithelial cell line BEAS-2B is cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

293-EBNA Cells: The 293-EBNA cell line is maintained in DMEM containing 10% fetal bovine serum, 1% penicillin-streptomycin, and 250 µg/mL G418.

STAT6 Phosphorylation Assay (Western Blot)

-

Cell Treatment: 293-EBNA cells are seeded in 6-well plates. Once confluent, the cells are serum-starved for 24 hours. The cells are then pre-treated with this compound (10 µM) or vehicle (DMSO) for 1 hour.[2] Following this, the cells are stimulated with human IL-4 (10 ng/mL) for 7 hours.[2]

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT6 (p-STAT6). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total STAT6 as a loading control.

Eotaxin-3 Secretion Assay (ELISA)

-

Cell Seeding and Treatment: BEAS-2B cells are seeded in 96-well plates and grown to confluence. The cells are then pre-treated with various concentrations of this compound for 1 hour. Following pre-treatment, the cells are stimulated with human IL-4 (10 ng/mL) for 24 hours to induce eotaxin-3 secretion.[2]

-

Supernatant Collection: After the 24-hour incubation period, the cell culture supernatants are collected.

-

ELISA Procedure: The concentration of eotaxin-3 in the supernatants is quantified using a commercially available human eotaxin-3 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The absorbance is read at 450 nm using a microplate reader. A standard curve is generated using recombinant human eotaxin-3, and the concentrations in the samples are determined from this curve. The IC50 value is calculated from the dose-response curve.

STAT6 Binding Assay (Surface Plasmon Resonance - SPR)

-

Chip Preparation: A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: Recombinant human STAT6 protein is immobilized on the activated sensor chip surface.

-

Binding Analysis: this compound, dissolved in running buffer, is injected over the sensor chip surface at various concentrations. The binding events are monitored in real-time by detecting changes in the refractive index at the surface.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as kd/ka.

Visualizations

The following diagrams illustrate the STAT6 signaling pathway and the experimental workflow for the discovery and characterization of this compound.

Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation and its inhibition by this compound.

Caption: Experimental workflow for the discovery and characterization of this compound.

References

STAT6-IN-2: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of the STAT6 Inhibitor, STAT6-IN-2.

Abstract

Signal Transducer and Activator of Transcription 6 (STAT6) is a key intracellular signaling protein that plays a critical role in the development of T-helper type 2 (Th2) cell-mediated immune responses. These responses are central to the pathophysiology of allergic and inflammatory conditions such as asthma. This compound, also known as Compound (R)-84, is a small molecule inhibitor of STAT6. It functions by binding to STAT6 and inhibiting its IL-4-induced tyrosine phosphorylation, a crucial step in its activation pathway. This inhibition prevents the dimerization and nuclear translocation of STAT6, thereby blocking the transcription of downstream target genes, including the eosinophil-attracting chemokine, eotaxin-3. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, intended for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a small molecule inhibitor of STAT6. Its chemical and physical properties are summarized in the tables below for easy reference.

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C28H31N5O2 | [1] |

| Molecular Weight | 469.58 g/mol | [1] |

| CAS Number | 1355594-85-2 | [2] |

| SMILES | CN1C(C2=CC(C(NCCC3=CC=CC=N3)=O)=NC(C(N--INVALID-LINK--C(C)C)=O)=C2)=CC4=CC=CC=C41 | [3] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by directly interacting with the STAT6 protein and preventing its activation. The canonical STAT6 signaling pathway, initiated by cytokines such as IL-4 and IL-13, and the point of inhibition by this compound are illustrated below.

STAT6 Signaling Pathway and Inhibition

Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and its inhibition by this compound.

Upon binding of IL-4 or IL-13 to their receptors, Janus kinases (JAKs) are activated and subsequently phosphorylate STAT6 on a specific tyrosine residue (Tyr641).[2] This phosphorylation event is critical for the homodimerization of STAT6 molecules. The STAT6 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, leading to their transcription. This compound has been shown to inhibit the tyrosine phosphorylation of STAT6, thereby preventing all subsequent downstream events.[2]

Biological Activity and Quantitative Data

The biological activity of this compound has been characterized in cellular assays. A summary of the key quantitative data is provided in the table below.

| Assay | Cell Line | Parameter | Value | Source |

| IL-4-induced Eotaxin-3 Secretion | BEAS-2B | IC50 | 2.74 µM | [2] |

| IL-4-induced STAT6 Tyrosine Phosphorylation | 293-EBNA | Inhibition | Observed at 10 µM | [2] |

| STAT6 Binding | - | Kd | Data not available | - |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Inhibition of IL-4-Induced Eotaxin-3 Secretion in BEAS-2B Cells (ELISA)

This protocol describes a method to quantify the inhibition of eotaxin-3 secretion from human bronchial epithelial cells (BEAS-2B) in response to IL-4 stimulation.

Caption: Experimental workflow for the Eotaxin-3 secretion assay.

Materials:

-

BEAS-2B cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

Recombinant Human IL-4

-

Human Eotaxin-3 ELISA Kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed BEAS-2B cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.

-

Stimulation: Add recombinant human IL-4 to each well to a final concentration of 10 ng/mL (or a pre-determined optimal concentration).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate briefly and carefully collect the supernatant from each well.

-

ELISA: Perform the eotaxin-3 ELISA on the collected supernatants according to the manufacturer's instructions. A general ELISA protocol involves the following steps:

-

Add standards and samples to the antibody-coated plate.

-

Incubate and wash.

-

Add detection antibody.

-

Incubate and wash.

-

Add streptavidin-HRP.

-

Incubate and wash.

-

Add substrate solution and incubate.

-

Add stop solution.

-

Read absorbance at 450 nm.[2]

-

-

Data Analysis: Calculate the concentration of eotaxin-3 in each sample based on the standard curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Inhibition of IL-4-Induced STAT6 Tyrosine Phosphorylation (Western Blot)

This protocol outlines a method to detect the inhibition of IL-4-induced STAT6 phosphorylation at Tyr641 in 293-EBNA cells using Western blotting.

Materials:

-

293-EBNA cells

-

Cell culture medium

-

6-well cell culture plates

-

This compound (dissolved in DMSO)

-

Recombinant Human IL-4

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture 293-EBNA cells in 6-well plates. Once they reach 70-80% confluency, pre-treat the cells with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 7 hours).[2]

-

Stimulation: Stimulate the cells with IL-4 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-STAT6 or anti-total-STAT6) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-STAT6 signal to the total STAT6 signal to determine the extent of inhibition.

Synthesis

The synthesis of this compound has been reported as a derivative of a related compound, (R)-76. While a detailed, step-by-step protocol is not publicly available, the synthesis likely involves standard organic chemistry reactions to modify the parent compound to yield this compound. For specific synthesis details, it is recommended to consult the primary literature.

Conclusion

This compound is a valuable tool for researchers studying the role of STAT6 in allergic and inflammatory diseases. Its ability to inhibit STAT6 phosphorylation and downstream signaling provides a specific means to investigate the biological consequences of STAT6 inhibition. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working with this compound and in the broader field of STAT6-targeted therapeutics. Further studies are warranted to determine its in vivo efficacy, pharmacokinetic profile, and potential as a therapeutic agent.

References

STAT6-IN-2: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a key intracellular signaling protein that plays a central role in the immune system.[1][2] As a transcription factor, it is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2] This activation is a critical step in the signaling cascade that leads to T helper 2 (Th2) cell differentiation, a process implicated in allergic inflammation and various disease states, including asthma and atopic dermatitis.[1][3] The dysregulation of the STAT6 pathway has been linked to these conditions, making it an attractive target for therapeutic intervention.[3][4]

STAT6-IN-2, also identified as Compound R-84, is a small molecule inhibitor of STAT6.[5][6] It functions by disrupting the normal signaling cascade mediated by this transcription factor. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of the pertinent biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effects by targeting the tyrosine phosphorylation of the STAT6 protein.[5][6] This phosphorylation event is a requisite step for the activation of STAT6. Following the binding of IL-4 or IL-13 to their respective receptors, Janus kinases (JAKs) are activated and subsequently phosphorylate specific tyrosine residues on the STAT6 protein. This phosphorylation allows STAT6 to form dimers, translocate to the nucleus, and initiate the transcription of target genes. By preventing this initial phosphorylation, this compound effectively blocks the downstream signaling events.[5][6]

One of the key downstream consequences of STAT6 activation in the context of allergic inflammation is the secretion of chemokines, such as eotaxin-3 (also known as CCL26).[5] Eotaxin-3 is a potent chemoattractant for eosinophils, a type of white blood cell that plays a significant role in the pathophysiology of allergic diseases. This compound has been demonstrated to inhibit the IL-4-induced secretion of eotaxin-3 in human bronchial epithelial cells.[5]

Quantitative Data

The inhibitory activity of this compound has been quantified in cellular assays. The following table summarizes the available data on its potency.

| Assay Description | Cell Line | Stimulus | Measured Effect | IC50 | Reference |

| Eotaxin-3 Secretion Inhibition | BEAS-2B (human bronchial epithelial) | IL-4 | Inhibition of eotaxin-3 secretion | 2.74 μM | [5] |

| STAT6 Tyrosine Phosphorylation | 293-EBNA | IL-4 | Inhibition of STAT6 tyrosine phosphorylation | - | [5] |

Target Specificity and Selectivity

An essential aspect of any targeted inhibitor is its selectivity for the intended target over other related proteins. While this compound is characterized as a STAT6 inhibitor, comprehensive public data on its selectivity against other members of the STAT family (STAT1, STAT2, STAT3, STAT4, STAT5A, and STAT5B) is not currently available.

However, some information regarding its selectivity against an upstream kinase has been reported. A study demonstrated that this compound and a related compound, (R)-76, did not inhibit the activity of Janus kinase 2 (JAK2) at concentrations up to 10 μM.[7] This is a significant finding, as JAKs are responsible for the phosphorylation of STAT proteins, and non-selective inhibition could lead to broader effects on other signaling pathways.

For context, the development of highly selective STAT6 inhibitors is a key goal in the field to minimize off-target effects.[2][3] Other research efforts have reported STAT6 inhibitors with high selectivity over other STAT family members, which is a desirable characteristic for a therapeutic candidate.[2]

Signaling Pathway and Experimental Workflows

To visualize the biological context and experimental approaches for evaluating this compound, the following diagrams are provided.

References

- 1. The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. recludixpharma.com [recludixpharma.com]

- 3. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]

- 4. The Discovery Process of a Novel STAT6 Inhibitor [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Therapeutic modulators of STAT signalling for human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of STAT6-IN-2 in Modulating Th2 Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling cascade initiated by Interleukin-4 (IL-4) and Interleukin-13 (IL-13), cytokines pivotal for the differentiation of naive T helper (Th) cells into the Th2 lineage. Th2 cells are key mediators of type 2 immunity, which is essential for responses against helminth parasites but also drives the pathophysiology of allergic diseases such as asthma and atopic dermatitis. Consequently, the STAT6 signaling pathway presents a highly attractive target for therapeutic intervention in these conditions. This technical guide provides an in-depth overview of the effect of STAT6 inhibition, with a focus on the small molecule inhibitor STAT6-IN-2, on Th2 cell differentiation. We will delve into the mechanism of action, present quantitative data from relevant studies, detail experimental protocols, and provide visual representations of the key pathways and workflows.

The STAT6 Signaling Pathway in Th2 Cell Differentiation

Upon binding of IL-4 or IL-13 to their respective receptors, Janus kinases (JAKs) associated with the receptor cytoplasmic tails are activated and phosphorylate specific tyrosine residues. This creates docking sites for the SH2 domain of STAT6. Recruited STAT6 is then itself phosphorylated by JAKs, leading to its dimerization, translocation to the nucleus, and subsequent binding to specific DNA sequences in the promoters of target genes. A primary target of STAT6 is the gene encoding GATA-binding protein 3 (GATA3), the master transcriptional regulator of Th2 cell differentiation.[1][2] GATA3, in turn, orchestrates the expression of the signature Th2 cytokines, including IL-4, IL-5, and IL-13.[1][3] this compound and other similar small molecule inhibitors are designed to interfere with this signaling cascade, typically by preventing the tyrosine phosphorylation of STAT6, thereby inhibiting its activation and downstream effects.[4][5]

Caption: IL-4/IL-13 signaling pathway leading to Th2 differentiation and the inhibitory action of this compound.

Quantitative Effects of STAT6 Inhibition on Th2 Differentiation

| Compound | Assay | Cell Type | Parameter | IC50 | Reference |

| This compound (R-84) | IL-4-induced Eotaxin-3 Secretion | BEAS-2B (Human Bronchial Epithelial Cells) | Inhibition of Eotaxin-3 | 2.74 µM | [4] |

| AS1517499 | IL-4-induced Th2 Differentiation | Mouse Spleen T cells | Inhibition of Th2 cell differentiation | 2.3 nM | [6] |

| AS1517499 | STAT6 Reporter Assay | Stably transfected cells | Inhibition of STAT6 activity | 21 nM | [6] |

Experimental Protocols

In Vitro Th2 Cell Differentiation

This protocol describes a general method for differentiating naive CD4+ T cells into Th2 cells, which can be adapted to test the effect of STAT6 inhibitors.

Materials:

-

Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

-

Recombinant mouse or human IL-4

-

Recombinant mouse or human IL-2

-

Anti-IFN-γ antibody

-

STAT6 inhibitor (e.g., this compound, AS1517499) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Plate Coating: Coat a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash plates with sterile PBS before use.

-

Cell Plating: Seed naive CD4+ T cells at a density of 1-2 x 10^6 cells/mL in the anti-CD3 coated wells.

-

Th2 Differentiation Cocktail: Add the following to the culture medium:

-

Soluble anti-CD28 antibody (e.g., 1-2 µg/mL)

-

Recombinant IL-4 (e.g., 10-20 ng/mL)

-

Recombinant IL-2 (e.g., 10-20 U/mL)

-

Anti-IFN-γ antibody (e.g., 10 µg/mL)

-

-

Inhibitor Treatment: Add the STAT6 inhibitor at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Culture the cells for 4-6 days at 37°C in a 5% CO2 incubator.

-

Analysis: After the differentiation period, cells can be harvested for analysis of Th2 markers.

Assessment of STAT6 Phosphorylation by Western Blot

This protocol is used to determine the direct inhibitory effect of a compound on STAT6 activation.

Materials:

-

Differentiated Th2 cells or a relevant cell line (e.g., HEK293T)

-

Recombinant IL-4

-

STAT6 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-total-STAT6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Pre-treat with the STAT6 inhibitor for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with IL-4 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with the primary anti-phospho-STAT6 antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-STAT6 antibody to confirm equal protein loading.

Caption: A typical workflow for assessing the impact of a STAT6 inhibitor on Th2 cell differentiation.

Conclusion

The inhibition of the STAT6 signaling pathway represents a promising strategy for the development of novel therapeutics for Th2-mediated diseases. Small molecule inhibitors like this compound target a key node in the Th2 differentiation process, preventing the activation of the master regulator GATA3 and the subsequent production of pro-inflammatory cytokines. The quantitative data from related compounds such as AS1517499 demonstrate the potential for potent and specific inhibition of Th2 cell development. The experimental protocols provided herein offer a framework for researchers to evaluate the efficacy of STAT6 inhibitors in preclinical models. Further investigation into the pharmacokinetics and in vivo efficacy of these compounds is warranted to translate these findings into clinical applications.

References

- 1. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Grail controls Th2 cell development by targeting STAT6 for degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT6-dependent and -independent mechanisms in Th2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

STAT6-IN-2 and its Role in Eosinophil Recruitment Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophilic inflammation is a hallmark of several allergic and inflammatory diseases, including asthma, atopic dermatitis, and eosinophilic esophagitis. The recruitment of eosinophils to inflamed tissues is a complex process orchestrated by a network of cytokines and chemokines. A key signaling pathway implicated in this process is the Interleukin-4 (IL-4)/Interleukin-13 (IL-13) axis, which signals through the Signal Transducer and Activator of Transcription 6 (STAT6). Activation of STAT6 is a critical step in the transcriptional upregulation of eosinophil-attracting chemokines, known as eotaxins. Consequently, inhibition of the STAT6 pathway presents a promising therapeutic strategy for controlling eosinophilic inflammation.

This technical guide provides an in-depth overview of STAT6-IN-2, a small molecule inhibitor of STAT6, and its role in modulating eosinophil recruitment pathways. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the core signaling and experimental workflows.

This compound: A Molecular Overview

This compound, also known as compound (R)-84, is a small molecule inhibitor that targets the STAT6 signaling pathway.[1][2] By interfering with this pathway, this compound effectively reduces the production of key chemokines responsible for eosinophil recruitment.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₁N₅O₂ | [3] |

| Molecular Weight | 469.58 g/mol | [3] |

| Chemical Structure | CN1C(C2=CC(C(NCCC3=CC=CC=N3)=O)=NC(C(N--INVALID-LINK--C(C)C)=O)=C2)=CC4=CC=CC=C41 | [3] |

| Solubility | Soluble in DMSO (100 mg/mL, 212.96 mM) | [3] |

Mechanism of Action: Inhibition of the IL-4/IL-13/STAT6 Axis

The recruitment of eosinophils to sites of inflammation is heavily dependent on the production of eotaxins, a family of chemokines that includes eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[4][5][6] The expression of these chemokines is transcriptionally regulated by the activation of STAT6 in response to stimulation by the type 2 cytokines, IL-4 and IL-13.[7][8]

This compound exerts its inhibitory effect by targeting the phosphorylation of STAT6.[1][2][3] The binding of IL-4 or IL-13 to their respective receptors on cells such as bronchial epithelial cells leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT6.[9] Phosphorylated STAT6 then dimerizes and translocates to the nucleus, where it binds to the promoter regions of eotaxin genes, driving their transcription.[9] By inhibiting the initial phosphorylation step, this compound prevents the activation of this entire downstream cascade, leading to a reduction in eotaxin secretion and consequently, a decrease in eosinophil recruitment.[1][3]

Quantitative Data Summary

The inhibitory activity of this compound and related compounds has been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Assay | IC₅₀ | Reference |

| Eotaxin-3 (CCL26) Secretion Inhibition | BEAS-2B (Human Bronchial Epithelial) | IL-4 induced eotaxin-3 secretion measured by ELISA | 2.74 µM | [3] |

| STAT6 Phosphorylation Inhibition | 293-EBNA | IL-4 induced STAT6 tyrosine phosphorylation | Inhibition observed at 10 µM | [3] |

Table 2: In Vitro Efficacy of a structurally related STAT6 inhibitor (AS1517499)

| Parameter | Assay | IC₅₀ | Reference |

| STAT6 Phosphorylation Inhibition | STAT6 reporter assay | 21 nM | [10][11] |

| Th2 Cell Differentiation Inhibition | IL-4 induced Th2 differentiation of mouse spleen T cells | 2.3 nM | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of STAT6 inhibitors like this compound.

STAT6 Phosphorylation Inhibition Assay (Western Blot)

This protocol describes the detection of phosphorylated STAT6 (pSTAT6) in cell lysates by Western blot to assess the inhibitory activity of this compound.

Materials:

-

BEAS-2B cells (or other relevant cell line)

-

Cell culture medium (e.g., DMEM) with supplements

-

Recombinant human IL-4 or IL-13

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-STAT6, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed BEAS-2B cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with IL-4 (e.g., 10 ng/mL) or IL-13 (e.g., 50 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Perform densitometric analysis to quantify the levels of pSTAT6 relative to total STAT6 and the loading control.

Eotaxin Secretion Assay (ELISA)

This protocol outlines the measurement of eotaxin-3 (CCL26) in cell culture supernatants by ELISA to determine the inhibitory effect of this compound.

Materials:

-

BEAS-2B cells

-

Cell culture medium and supplements

-

Recombinant human IL-4 or IL-13

-

This compound

-

Human Eotaxin-3/CCL26 ELISA kit

-

Microplate reader

Procedure:

-

Seed BEAS-2B cells in 24-well plates and grow to confluency.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with IL-4 (e.g., 10 ng/mL) or IL-13 (e.g., 50 ng/mL) for 24-48 hours.

-

Collect the cell culture supernatants.

-

Perform the ELISA for eotaxin-3 according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of eotaxin-3 in each sample based on the standard curve.

-

Determine the IC₅₀ value of this compound for the inhibition of eotaxin-3 secretion.

In Vitro Eosinophil Chemotaxis Assay

This assay measures the ability of this compound to inhibit eosinophil migration towards a chemoattractant gradient.

Materials:

-

Fresh human peripheral blood from healthy donors

-

Eosinophil isolation kit

-

RPMI 1640 medium with 0.5% BSA

-

Recombinant human eotaxin-3 (CCL26)

-

This compound

-

Transwell inserts (5 µm pore size)

-

24-well plates

-

Hemocytometer or automated cell counter

Procedure:

-

Isolate eosinophils from human peripheral blood using a negative selection kit according to the manufacturer's protocol.[4][10]

-

Resuspend the purified eosinophils in RPMI 1640 with 0.5% BSA.

-

Prepare a dose-response range of this compound.

-

Pre-incubate the eosinophils with this compound or vehicle control for 30 minutes at 37°C.

-

Add eotaxin-3 (e.g., 100 ng/mL) to the lower chambers of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated eosinophils to the upper chambers of the Transwell inserts.

-

Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

Remove the inserts and collect the cells that have migrated to the lower chambers.

-

Count the number of migrated eosinophils using a hemocytometer or an automated cell counter.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.

In Vivo Ovalbumin-Induced Allergic Airway Inflammation Model

This mouse model is used to evaluate the in vivo efficacy of this compound in reducing eosinophilic airway inflammation.

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound

-

Vehicle control

-

Phosphate-buffered saline (PBS)

-

Equipment for intraperitoneal injection and aerosol challenge

-

Equipment for bronchoalveolar lavage (BAL)

Procedure:

-

Sensitization: Sensitize mice on days 0 and 14 by intraperitoneal injection of OVA emulsified in alum.

-

Challenge: On days 24, 25, and 26, challenge the mice with an aerosolized solution of OVA in PBS for 20-30 minutes.

-

Treatment: Administer this compound or vehicle control to the mice (e.g., by intraperitoneal injection or intranasal instillation) at a specified time before each OVA challenge.

-

Bronchoalveolar Lavage (BAL): 24-48 hours after the final OVA challenge, perform a BAL by instilling and retrieving PBS into the lungs.[12][13][14]

-

Cell Counting: Centrifuge the BAL fluid to pellet the cells. Resuspend the cells and perform a total cell count. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.[1][15][16][17][18]

-

Data Analysis: Compare the number of eosinophils in the BAL fluid of this compound-treated mice to the vehicle-treated control group.

Conclusion

The IL-4/IL-13/STAT6 signaling pathway is a central driver of eosinophil recruitment in allergic and inflammatory diseases. This compound, by inhibiting the phosphorylation and activation of STAT6, effectively downregulates the expression of eotaxins, thereby reducing eosinophilic inflammation. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of STAT6 inhibitors. Further investigation into the in vivo efficacy, selectivity, and pharmacokinetic properties of this compound and other STAT6 inhibitors will be crucial in advancing these promising therapeutic agents towards clinical application for the treatment of eosinophil-driven diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. STAT6 phosphorylation inhibitors block eotaxin-3 secretion in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AS1517499 | STAT6 phosphorylation inhibitor | TargetMol [targetmol.com]

- 4. RNA interference of STAT6 rapidly attenuates ongoing interleukin-13-mediated events in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IL-4 regulates chemokine CCL26 in keratinocytes through the Jak1, 2/Stat6 signal transduction pathway: Implication for atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of eotaxin-3/CCLl26 gene expression in human dermal fibroblasts is mediated by STAT6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. atsjournals.org [atsjournals.org]

- 12. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Murine Bronchoalveolar Lavage [bio-protocol.org]

- 15. An Alternate STAT6-Independent Pathway Promotes Eosinophil Influx into Blood during Allergic Airway Inflammation | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. atsjournals.org [atsjournals.org]

- 18. STAT6 deficiency in a mouse model of allergen-induced airways inflammation abolishes eosinophilia but induces infiltration of CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of STAT6-IN-2 with the STAT6 SH2 Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the inhibitor STAT6-IN-2 and the SH2 domain of the Signal Transducer and Activator of Transcription 6 (STAT6). It details the underlying signaling pathways, quantitative binding data, and the experimental protocols used to characterize this interaction, serving as a critical resource for researchers in immunology, oncology, and drug discovery.

Introduction: The STAT6 Signaling Axis

Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal transcription factor in the Janus kinase (JAK)-STAT signaling pathway.[1][2] It is the primary mediator of cellular responses to the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are central to the development of T-helper type 2 (Th2) cells and the progression of allergic and inflammatory diseases like asthma.[1][3][4][5]

The activation cascade begins when IL-4 or IL-13 binds to its receptor complex, activating receptor-associated JAKs.[4][6][7] The JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for the Src Homology 2 (SH2) domain of latent STAT6 proteins in the cytoplasm.[4][7][8] Upon recruitment, STAT6 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr641).[4][7] This phosphorylation event induces a conformational change, leading to the formation of stable STAT6 homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[7][8] These activated dimers translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes, including those involved in airway inflammation and immune response.[4][7]

Given its critical role, the STAT6 SH2 domain represents a highly attractive target for therapeutic intervention. Inhibiting the SH2 domain can block the initial recruitment of STAT6 to the receptor, preventing its activation and halting the entire downstream signaling cascade.[4][7][9] this compound (also known as Compound R-84) is a small molecule inhibitor designed to target this interaction.[10][11]

Figure 1: Simplified STAT6 signaling pathway.

This compound: Mechanism of Interaction with the SH2 Domain

This compound functions by competitively inhibiting the STAT6 SH2 domain. By binding to this domain, it physically obstructs the interaction between STAT6 and the phosphotyrosine docking sites on the activated IL-4/IL-13 receptor complex. This blockade is the primary mechanism of action, as it prevents the initial step required for STAT6 activation—its recruitment to the cell membrane.[4][7] Consequently, STAT6 is not phosphorylated by JAKs, cannot form dimers, and does not translocate to the nucleus to initiate gene transcription.[5][10] The ultimate effect is the suppression of IL-4 and IL-13-mediated biological responses.

Figure 2: Inhibitory mechanism of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified primarily through cell-based functional assays. These assays measure the downstream consequences of STAT6 inhibition rather than direct binding affinity. The key reported value is its potency in inhibiting the production of eotaxin-3 (CCL26), a chemokine whose expression is highly dependent on STAT6 activation.

| Inhibitor | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | Eotaxin-3 Secretion | BEAS-2B (Human Bronchial Epithelial) | IC50 | 2.74 µM | [10] |

| This compound | STAT6 Tyrosine Phosphorylation | 293-EBNA | Inhibition | Observed at 10 µM | [10] |

Note: While Surface Plasmon Resonance (SPR) experiments have been performed to demonstrate direct binding of this compound (R-84) to the STAT6 protein, specific kinetic constants (KD, ka, kd) are not detailed in the available literature.[12]

Key Experimental Protocols

The characterization of the this compound interaction with the STAT6 SH2 domain relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for the most critical experiments.

This method directly assesses the ability of an inhibitor to prevent the phosphorylation of STAT6 at Tyr641.

-

Cell Culture and Treatment: Human bronchial epithelial cells (e.g., Beas-2B) are cultured to ~80% confluency. Cells are serum-starved for 4-6 hours, then pre-incubated with various concentrations of this compound (or DMSO as a vehicle control) for 2 hours.

-

Stimulation: Cells are stimulated with a recombinant cytokine, typically IL-4 (e.g., 10 ng/mL) or IL-13, for a short period (15-30 minutes) to induce maximal STAT6 phosphorylation.

-

Lysis: The cell culture medium is removed, and cells are washed with ice-cold PBS. Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) is added to extract total cellular proteins.

-

Quantification and Electrophoresis: Protein concentration in the lysates is determined using a BCA or Bradford assay. Equal amounts of protein (20-30 µg) are loaded onto an SDS-PAGE gel and separated by electrophoresis.

-

Blotting and Detection: Proteins are transferred to a PVDF or nitrocellulose membrane. The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with a primary antibody specific for phospho-STAT6 (Tyr641). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total STAT6 or a housekeeping protein like β-actin or GAPDH.[4][13]

TR-FRET is a robust, homogeneous immunoassay used to quantify total or phosphorylated STAT6 in cell lysates in a high-throughput format.

-

Principle: The assay employs two specific antibodies that recognize different epitopes on the STAT6 protein. One antibody is labeled with a Europium (Eu) chelate (donor fluorophore), and the second is labeled with a far-red acceptor fluorophore. When both antibodies bind to the STAT6 target protein, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation. The resulting signal is proportional to the amount of target protein.[14]

-

Protocol (2-Plate Transfer Method):

-

Cell Plating and Treatment: Cells are seeded in a 96-well culture plate and treated with the inhibitor and cytokine as described for Western Blotting.

-

Lysis: After treatment, the medium is removed, and a specific lysis buffer provided with the assay kit is added to each well. The plate is incubated at room temperature on an orbital shaker for 10-30 minutes.[14][15]

-

Assay Reaction: A small volume of the cell lysate (10-15 µL) is transferred to a 384-well low-volume assay plate.

-

Antibody Addition: The pre-mixed solution of Europium-labeled and acceptor-labeled antibodies is added to each well.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 1 to 4 hours) to allow for antibody-protein binding.[14]

-

Signal Reading: The TR-FRET signal is read on a compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor/reference). The ratio of these signals is calculated to determine the specific FRET response.[14][15]

-

Similar to TR-FRET, AlphaLISA is a highly sensitive, no-wash, bead-based immunoassay for detecting STAT6 activation.

-

Principle: The assay uses two antibody-coated bead types: Donor beads and Acceptor beads. One antibody is biotinylated and binds to streptavidin-coated Donor beads, while the other antibody is conjugated to CaptSure™ tags that bind to anti-CaptSure™ coated Acceptor beads.[16] In the presence of the target protein, the beads are brought into proximity. Excitation of the Donor beads at 680 nm produces singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal that is measured at ~615 nm.[16]

-

Protocol:

-

Cell Culture, Treatment, and Lysis: This follows the same procedure as the TR-FRET assay.[17][18]

-

Assay Setup: A small volume of cell lysate is added to a 384-well assay plate.

-

Acceptor Bead and Antibody Mix: A mixture containing the Acceptor beads and the biotinylated antibody is added, followed by incubation for approximately 60 minutes at room temperature.

-

Donor Bead Addition: Streptavidin-coated Donor beads are added to the wells. The plate is incubated for another 30-60 minutes in the dark.

-

Signal Detection: The plate is read on an Alpha-enabled plate reader. The signal intensity directly correlates with the amount of STAT6 protein in the lysate.[17]

-

Figure 3: General workflow for cell-based immunoassays.

SPR is a label-free technique used to measure the kinetics and affinity of the direct binding between an inhibitor and its protein target.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., STAT6 protein) is immobilized on the chip surface, and its binding partner (the analyte, e.g., this compound) is flowed over the surface in a microfluidic channel. Binding causes an increase in mass on the sensor surface, which alters the refractive index and is detected as a change in the SPR signal (measured in Response Units, RU).

-

Protocol:

-

Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated, and recombinant STAT6 protein is immobilized onto the surface via amine coupling.

-

Analyte Injection: A series of concentrations of this compound are prepared in a suitable running buffer. Each concentration is injected sequentially over the sensor surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).

-

Regeneration: After each cycle, a regeneration solution is injected to remove any bound analyte from the immobilized ligand, preparing the surface for the next injection.

-

Data Analysis: The resulting sensorgrams (plots of RU vs. time) are analyzed. The association rate (ka) and dissociation rate (kd) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.[12]

-

Conclusion

This compound represents a valuable chemical tool for probing the function of the STAT6 signaling pathway. It effectively inhibits the downstream effects of IL-4 and IL-13 by targeting the STAT6 SH2 domain, thereby preventing the initial recruitment and activation of the transcription factor. The quantitative data, while primarily functional, demonstrates its utility in cellular contexts. The detailed experimental protocols provided herein offer a robust framework for researchers seeking to further investigate STAT6 inhibitors, validate their mechanisms of action, and advance the development of novel therapeutics for allergic and inflammatory diseases.

References

- 1. STAT6 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells [frontiersin.org]

- 4. Synthesis and in Vitro Evaluation of a Peptidomimetic Inhibitor Targeting the Src Homology 2 (SH2) Domain of STAT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDD Conserved Protein Domain Family: SH2_STAT6 [ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bioauxilium.com [bioauxilium.com]

- 15. mybiosource.com [mybiosource.com]

- 16. tgrbiosciences.com [tgrbiosciences.com]

- 17. AlphaLISA SureFire Ultra Human and Mouse Total STAT6 Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 18. revvity.com [revvity.com]

The Impact of STAT6-IN-2 on Eotaxin-3 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical intracellular signaling molecule that plays a pivotal role in the T-helper cell 2 (Th2)-mediated immune responses characteristic of allergic and inflammatory diseases such as asthma and eosinophilic esophagitis.[1][2] Upon activation by cytokines like interleukin-4 (IL-4) and interleukin-13 (IL-13), STAT6 facilitates the transcription of genes involved in allergic inflammation.[3] One of the key chemokines regulated by STAT6 is eotaxin-3 (also known as CCL26), a potent chemoattractant for eosinophils, which are major effector cells in allergic inflammation.[2] The IL-4/IL-13-STAT6-eotaxin-3 signaling axis is therefore a prime target for therapeutic intervention in Th2-driven diseases.

STAT6-IN-2, also identified as compound (R)-84, is a small molecule inhibitor of STAT6.[1][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound and its impact on eotaxin-3 production, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.

Mechanism of Action of this compound

This compound functions by directly targeting STAT6 and inhibiting its activation.[1][2] The primary mechanism of action is the inhibition of tyrosine phosphorylation of STAT6.[1][4] In the canonical STAT6 signaling pathway, the binding of IL-4 or IL-13 to their receptors leads to the activation of Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the intracellular domain of the receptors.[6] These phosphorylated sites serve as docking stations for the SH2 domain of STAT6.[6] Once recruited, STAT6 is itself phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and binding to the promoter regions of target genes like eotaxin-3 to initiate transcription.[6][7] this compound appears to prevent STAT6 from assuming its active dimer configuration by directly binding to the protein and inhibiting its tyrosine phosphorylation, thereby blocking the entire downstream signaling cascade that leads to eotaxin-3 production.[1][2]

Quantitative Assessment of this compound Efficacy

The inhibitory effect of this compound on eotaxin-3 production has been quantified in various in vitro studies. The following table summarizes the key quantitative data.

| Cell Line | Stimulus | This compound Concentration | Effect on Eotaxin-3 Secretion | IC50 | Reference |

| BEAS-2B (human bronchial epithelial cells) | IL-4 | 10 µM | Inhibition of secretion | 2.74 µM | [4] |

| BEAS-2B (human bronchial epithelial cells) | IL-4 | 10 µM | Significant inhibition | Not specified | [1] |

| BEAS-2B (human bronchial epithelial cells) | IL-13 | Not specified | Inhibition of secretion | Not specified | [1] |

| A549 (human lung carcinoma cells) | IL-4 | 10 µM | Less effective inhibition compared to BEAS-2B | Not specified | [8] |

| 293-EBNA cells | IL-4 | 10 µM | Inhibition of STAT6 tyrosine phosphorylation | Not specified | [4] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to study this compound, the following diagrams are provided.

Caption: IL-4/IL-13 signaling pathway leading to eotaxin-3 production and inhibition by this compound.

Caption: Experimental workflow for assessing the impact of this compound on eotaxin-3 production.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture and Stimulation for Eotaxin-3 Production

-

Cell Seeding: Seed human bronchial epithelial cells (BEAS-2B) or other relevant cell lines (e.g., A549) in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Cell Culture Medium: Culture the cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Pre-treatment: On the day of the experiment, replace the culture medium with fresh, serum-free medium. Add this compound at various concentrations (e.g., 0.1, 1, 10, 50 µM) to the designated wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Cytokine Stimulation: Following pre-treatment, add IL-4 (e.g., 10 ng/mL) or IL-13 (e.g., 10 ng/mL) to the wells to induce eotaxin-3 production.

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the cell-free supernatant for eotaxin-3 quantification. Store the supernatant at -80°C until analysis.

Eotaxin-3 Quantification using ELISA

A sandwich enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying eotaxin-3 in cell culture supernatants. Commercial ELISA kits are widely available and provide detailed instructions. A general protocol is as follows:

-

Plate Preparation: Coat a 96-well microplate with a capture antibody specific for human eotaxin-3 and incubate overnight. Wash the plate to remove unbound antibody.

-

Standard Curve: Prepare a serial dilution of recombinant human eotaxin-3 to generate a standard curve.

-

Sample and Standard Incubation: Add the collected cell culture supernatants and the standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human eotaxin-3. Incubate for 1 hour.

-

Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 45 minutes.

-

Substrate Development: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark for 30 minutes.

-

Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of eotaxin-3 in the samples by interpolating from the standard curve.

STAT6 Phosphorylation Analysis by Western Blotting

-

Cell Treatment and Lysis: Culture and treat the cells with this compound and IL-4 as described above, but for a shorter duration (e.g., 15-30 minutes) to capture the peak of STAT6 phosphorylation. After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-STAT6 antibody and re-probed with an antibody against total STAT6 and a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a valuable research tool for investigating the role of the STAT6 signaling pathway in various biological processes, particularly in the context of allergic and inflammatory diseases. Its ability to potently inhibit STAT6 phosphorylation and subsequently block the production of the key eosinophil chemoattractant, eotaxin-3, highlights its potential as a therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the impact of STAT6 inhibition on Th2-mediated inflammatory responses. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound and other STAT6 inhibitors for the treatment of diseases such as asthma and eosinophilic esophagitis.

References

- 1. mybiosource.com [mybiosource.com]

- 2. RNA interference of STAT6 rapidly attenuates ongoing interleukin-13-mediated events in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Eotaxin 3 ELISA Kit (EH171RB) - Invitrogen [thermofisher.com]

- 4. raybiotech.com [raybiotech.com]

- 5. revvity.com [revvity.com]

- 6. atsjournals.org [atsjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

STAT6-IN-2: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and in vitro experimental protocols for STAT6-IN-2, a small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the development of Th2-mediated inflammatory responses implicated in allergic diseases such as asthma. This compound exerts its inhibitory effect by preventing the tyrosine phosphorylation of STAT6, a critical step for its activation, dimerization, and subsequent nuclear translocation to regulate gene expression.[1][2][3] The following protocols for assessing the in vitro activity of this compound are detailed: an Eotaxin-3 secretion assay in BEAS-2B human bronchial epithelial cells and a STAT6 phosphorylation assay in 293-EBNA cells.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in cellular assays. The following table summarizes the available data.

| Assay | Cell Line | Stimulation | Parameter | Value | Reference |

| Eotaxin-3 Secretion | BEAS-2B | IL-4 | IC50 | 2.74 µM | [1] |

| STAT6 Tyrosine Phosphorylation | 293-EBNA | IL-4 | Inhibition | Observed at 10 µM | [1] |

Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the canonical IL-4/IL-13 signaling pathway leading to STAT6 activation and the mechanism of inhibition by this compound. Upon cytokine binding, the receptor-associated Janus kinases (JAKs) phosphorylate the receptor, creating docking sites for STAT6.[4] Recruited STAT6 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and activation of target gene transcription, such as Eotaxin-3. This compound directly or indirectly inhibits the tyrosine phosphorylation of STAT6, thereby blocking downstream signaling.[1][2]

Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is critical for experimental reproducibility.

-

Reconstitution : this compound is soluble in DMSO.[5] Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the powdered compound in cell culture-grade DMSO. To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.[5]

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5] Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 1: Inhibition of IL-4-Induced Eotaxin-3 Secretion in BEAS-2B Cells

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on the secretion of the chemokine Eotaxin-3 from human bronchial epithelial cells.

Materials:

-

BEAS-2B cells (ATCC® CRL-9609™)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Recombinant human IL-4 (carrier-free)

-